molecular formula C13H20ClNO2 B1416788 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1396964-02-5

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride

Cat. No. B1416788
M. Wt: 257.75 g/mol
InChI Key: RIURKBAUEGFJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride, also known as Gabapentin hydrochloride, is a medication used to treat seizures, neuropathic pain, and restless legs syndrome. It was first approved by the FDA in 1993 and has since become a widely used drug.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • A study by Mickevičienė et al. (2015) explored the synthesis of derivatives of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid, focusing on antimicrobial activities. They synthesized compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties, finding that five of these compounds showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and three showed significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
  • Application in Synthesis of Glufosinate :

    • Research by Sakakura et al. (1991) involved using 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid in the synthesis of Glufosinate, an herbicide. They utilized a method involving hydroformylation–amidocarbonylation to synthesize Glufosinate from 2-chloroethyl methylvinylphosphinate (Sakakura et al., 1991).
  • Pharmacological Applications :

    • Vasil'eva et al. (2016) discussed the pharmacological relevance of β-substituted γ-aminobutyric acid derivatives, including 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid. They noted the use of similar compounds in medical practice as nootropic agents and myorelaxants (Vasil'eva et al., 2016).
  • Diastereoselective Alkylation Studies :

    • Estermann and Seebach (1988) investigated the diastereoselective alkylation of 3-Aminobutanoic Acid, which is structurally related to 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid. Their research provided insights into the enantiomeric purity and reactions of these compounds (Estermann & Seebach, 1988).
  • NMR Studies and Coordination Compounds :

    • A study by Warnke and Trojanowska (1993) on the 1H NMR spectra of 2-aminooxypropanoic acid and its methyl ester, which are chemically related to 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid, provided insights into the coordination compounds of these molecules with palladium(II) (Warnke & Trojanowska, 1993).

properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-9(2)12(13(15)16)14-8-11-6-4-5-10(3)7-11;/h4-7,9,12,14H,8H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIURKBAUEGFJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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